Methanone, phenylpyrazinyl-
Description
Contextualization within Aromatic Heterocyclic Chemistry
Aromatic heterocyclic compounds are cyclic organic molecules where one or more carbon atoms in the ring are replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. These structures are integral to numerous natural products and synthetic compounds with profound biological activities. researchgate.netresearchgate.net Pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key building block in this class. The presence of these nitrogen atoms imparts unique electronic properties and reactivity to the ring system.
Structural Significance of the Pyrazine Ketone Moiety
The pyrazine ketone moiety is the cornerstone of the chemical reactivity and potential applications of Methanone (B1245722), phenylpyrazinyl-. The carbonyl group is a key feature, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. sioc-journal.cn The presence of the adjacent pyrazine and phenyl rings influences the electronic distribution and steric accessibility of this functional group.
Conjugation between the phenyl ring and the carbonyl group typically lowers the C=O stretching frequency in infrared (IR) spectroscopy to the range of 1685-1666 cm⁻¹. wpmucdn.com This is a result of the delocalization of π-electrons, which weakens the C=O double bond. The pyrazine ring, being electron-withdrawing, can further modulate the electronic environment of the carbonyl group. This structural arrangement is crucial in the design of novel compounds, as it provides a rigid framework that can be functionalized to interact with specific biological targets. nih.gov
Research Landscape of Phenylpyrazine and Related Derivatives
Research into phenylpyrazine and its derivatives is a dynamic and expanding field, driven by their diverse pharmacological potential. researchgate.netnih.gov Scientists have explored various synthetic routes to access these compounds, including greener one-pot syntheses and catalytic methods. sioc-journal.cntandfonline.com These approaches aim to improve efficiency, yield, and environmental compatibility.
The derivatization of the phenylpyrazine core has led to the development of numerous compounds with a wide array of biological activities. These derivatives are being investigated for their potential as therapeutic agents, highlighting the versatility of the phenylpyrazine scaffold in medicinal chemistry. researchgate.netnih.gov The ongoing research continues to uncover new applications and deepen the understanding of the structure-activity relationships within this class of compounds.
Chemical and Physical Properties
The properties of Methanone, phenylpyrazinyl- are dictated by its constituent functional groups. While specific data for the parent compound is not extensively documented in a single source, the general characteristics can be inferred from related aromatic ketones and pyrazine derivatives.
| Property | Value/Description | Source(s) |
| IUPAC Name | phenyl(pyrazinyl)methanone | Inferred |
| Molecular Formula | C₁₁H₈N₂O | Inferred |
| Molecular Weight | 184.19 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Research Findings
Detailed research on Methanone, phenylpyrazinyl- often involves the synthesis and characterization of its derivatives. Studies have shown that the pyrazine ring can be introduced through various synthetic strategies, and the phenyl and pyrazine rings can be substituted to modulate the compound's properties.
Synthesis of Phenylpyrazinyl Methanone and its Derivatives
Several synthetic methodologies have been developed for the preparation of phenylpyrazinyl methanones. One notable approach involves a one-pot synthesis, which offers an environmentally friendly and cost-effective route. tandfonline.com Catalytic methods, including the use of copper-based catalysts, have also been employed to facilitate the synthesis of pyrazine and ketone derivatives with good yields. sioc-journal.cn
The synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For instance, the reaction of an appropriate phenyl-substituted glyoxal (B1671930) with a diamine can yield the desired phenylpyrazine core. Subsequent modifications can be made to the phenyl or pyrazine rings.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation of Methanone, phenylpyrazinyl- and its derivatives.
Infrared (IR) Spectroscopy: The IR spectrum of an aromatic ketone like Methanone, phenylpyrazinyl- is characterized by a strong absorption band for the C=O stretching vibration. Due to conjugation with the aromatic phenyl ring, this peak is typically observed in the range of 1700-1670 cm⁻¹. spcmc.ac.inspectroscopyonline.comspectroscopyonline.com The spectrum would also exhibit bands corresponding to C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C-C stretching within the rings. spcmc.ac.inspectroscopyonline.comspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the pyrazine and phenyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the substitution pattern. Protons on the carbon atoms adjacent to the carbonyl group are generally deshielded and appear at a lower field. libretexts.orgipb.pt The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of δ 190-200 ppm.
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For ketones, a common fragmentation pathway is the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions. libretexts.orgyoutube.comyoutube.com The molecular ion peak (M⁺) would be observed, and its intensity can vary.
Crystal Structure
The molecule is expected to have a relatively planar conformation, although there might be some torsion between the phenyl and pyrazine rings relative to the ketone bridge. The planarity is influenced by the steric hindrance and electronic interactions between the rings. The crystal packing is likely to be stabilized by intermolecular interactions such as π-π stacking between the aromatic rings and other weak van der Waals forces.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3430-09-9 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
phenyl(pyrazin-2-yl)methanone |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-8-12-6-7-13-10/h1-8H |
InChI Key |
LFMSOZLXKHFQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Phenylpyrazinyl Methanone and Its Derivatives
Classical Pyrazine (B50134) Ring Formation Strategies
The traditional approaches to pyrazine synthesis have been foundational in heterocyclic chemistry, offering reliable methods for constructing the pyrazine core.
Condensation Reactions of 1,2-Dicarbonyl Compounds with Diamines
A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. growingscience.comresearchgate.netrsc.orgworldwidejournals.com This method is widely utilized due to the commercial availability of a diverse range of starting materials, allowing for the synthesis of various substituted pyrazines. The reaction typically proceeds by forming a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netijbpas.com For instance, the reaction of an arylglyoxal with a diamine, such as 2,3-diaminopyridine, can yield the corresponding aryl-substituted pyrido[2,3-b]pyrazine (B189457) derivatives. growingscience.com The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. While traditional methods often required high temperatures and acidic conditions, modern variations have been developed using milder and more environmentally friendly catalysts. growingscience.comworldwidejournals.com
A general representation of this reaction is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form a dihydropyrazine, which is then oxidized to the final pyrazine product.
| Reactant A (1,2-Dicarbonyl) | Reactant B (1,2-Diamine) | Product | Reference |
| Arylglyoxals | 2,3-Diaminopyridine | 3-Arylpyrido[2,3-b]pyrazines | growingscience.com |
| Benzil | Ethylenediamine | 2,3-Diphenylpyrazine | academie-sciences.fr |
| 1,2-Diones | 1,2-Diaminoethane | Substituted Pyrazines | worldwidejournals.com |
Cyclization Approaches to Substituted Pyrazines
Beyond simple condensation, various cyclization strategies have been developed to access more complex and substituted pyrazines. rsc.org One classical approach is the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine that is then oxidized. rsc.orgnbu.ac.in However, this method is most effective for producing symmetrical pyrazines; using two different α-amino ketones often results in a mixture of products. rsc.org
Alternative cyclization methods have been explored to overcome these limitations. For example, a sequence involving the diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization can produce pyrazines with ester and hydroxy groups at the 2- and 3-positions, respectively. rsc.orgrsc.org This method also allows for the introduction of various substituents at other positions on the pyrazine core. rsc.orgrsc.org Another approach involves the acid-mediated cyclization of Ugi adducts to form dihydropyrazinones, which can then undergo further transformations like gold-catalyzed annulation to yield fused pyrazine systems. acs.orgnih.gov
Modern Cross-Coupling Techniques for Aryl-Pyrazine Bond Formation
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, including phenylpyrazinyl methanone (B1245722) derivatives. These methods offer a powerful toolkit for directly forging a bond between a pre-formed pyrazine ring and an aryl group.
Palladium-Catalyzed Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for C-C and C-N bond formation. rsc.orgicmpp.ro
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated pyrazine with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgbohrium.com It is a highly popular method due to the stability and low toxicity of the boronic acid reagents. bohrium.com The reaction has been successfully applied to chloropyrazines, which are readily available, to produce a variety of 2-arylpyrazines in good to excellent yields. rsc.orgbohrium.com The efficiency of the Suzuki coupling can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. bohrium.com
Stille Coupling: The Stille reaction couples a halogenated pyrazine with an organostannane reagent. rsc.orgrsc.org While effective, the toxicity of organotin compounds is a significant drawback. rsc.org Nevertheless, it has been used in pyrazine chemistry, for example, in the reaction of stannylated pyrazine with acyl chlorides. rsc.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling a halogenated pyrazine with an amine. rsc.org It allows for the introduction of various nitrogen-based functional groups onto the pyrazine ring. For instance, chloropyrazine can be coupled with primary amines in high yields using a palladium catalyst with a specific ligand. rsc.org
Table of Palladium-Catalyzed Reactions for Pyrazine Functionalization
| Reaction Name | Pyrazine Substrate | Coupling Partner | Key Reagents | Product Type | Reference |
| Suzuki-Miyaura | Chloropyrazine | Arylboronic acid | Pd catalyst, base | 2-Arylpyrazine | rsc.orgbohrium.com |
| Stille | Stannylated pyrazine | Acyl chloride | Pd catalyst | Pyrazinyl ketone | rsc.org |
| Buchwald-Hartwig | Chloropyrazine | n-Octylamine | Pd catalyst, ligand | Aminopyrazine | rsc.org |
| Negishi | Dichloropyrazine | Organozinc reagent | Pd or Ni catalyst | Aryl-substituted pyrazine | rsc.org |
Gold-Catalyzed Transformations
Gold catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity for various transformations, including the formation of heterocyclic systems. acs.orgnih.govcsic.esnih.gov In the context of pyrazine synthesis, gold catalysts have been employed in cyclization and annulation reactions. For example, gold(I) catalysts can mediate the regioselective annulation of substituted dihydropyrazinones to form fused pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.orgnih.gov This transformation proceeds with high efficiency and tolerates a variety of functional groups. Gold catalysts have also been used in the reaction of pyrrole (B145914) and indole (B1671886) oximes with a propargyl group, leading to the formation of pyrazine N-oxides through a selective 6-endo-dig cyclization. nih.gov Furthermore, gold(I)-catalyzed [3+2] cycloaddition reactions of pyridinium (B92312) N-(heteroaryl)-aminides with electron-rich alkynes provide access to imidazo-fused pyrazines. rsc.org
Functionalization and Derivatization Strategies of Existing Pyrazine Scaffolds
Once the core phenylpyrazinyl methanone or a related pyrazine scaffold is synthesized, further modifications can be carried out to introduce a wide range of functional groups and build molecular complexity. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly with halogenated pyrazines. rsc.org
Palladium-catalyzed cross-coupling reactions, as discussed previously, are also extensively used for the functionalization of pre-existing pyrazine rings. rsc.orgrsc.orgrsc.org For instance, halogenated pyrazines can be subjected to Suzuki, Sonogashira, and Heck couplings to introduce aryl, alkynyl, and vinyl groups, respectively. rsc.org
Furthermore, direct C-H functionalization has become an increasingly important strategy. nih.gov Palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups onto the pyrazine ring without the need for pre-functionalization with a halogen. nih.gov This atom-economical approach is highly valuable for the late-stage modification of complex molecules. One-pot sequential reactions, such as a Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, have been developed to efficiently create polysubstituted imidazo[1,2-a]pyrazines. nih.gov
Other functionalization strategies include:
Metalation: Regioselective metalation of the pyrazine ring using organometallic bases, followed by quenching with various electrophiles, allows for the introduction of a wide array of substituents. nih.govresearchgate.netresearcher.lifersc.org
Radical Bromination: The methyl group on a pyrazine ring can be functionalized through radical bromination, providing a handle for further transformations. rsc.org
Hydrogenation: The aromatic pyrazine core can be hydrogenated to yield piperazine (B1678402) derivatives. rsc.org
The diverse array of synthetic methodologies available for the construction and functionalization of the phenylpyrazinyl methanone scaffold underscores its importance in medicinal chemistry and materials science. The continuous development of novel and more efficient synthetic routes will undoubtedly lead to the discovery of new derivatives with enhanced properties and applications.
Amidation and Esterification Reactions
Amidation and esterification reactions are fundamental transformations in organic synthesis and have been effectively employed for the preparation of phenylpyrazinyl methanone derivatives. These reactions typically involve the coupling of a pyrazinecarboxylic acid or its activated derivative with an amine or an alcohol, respectively.
A common strategy for amidation involves the conversion of a pyrazinecarboxylic acid into a more reactive species, such as an acyl chloride. For instance, 5-hydroxypyrazine-2-carboxylic acid can be treated with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) to simultaneously form the acyl chloride and replace the hydroxyl group with a chlorine atom. nih.gov The resulting acyl chloride can then be reacted with an appropriate aniline (B41778) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as anhydrous acetone (B3395972) to yield the desired N-phenylpyrazine-2-carboxamide derivative. nih.gov This two-step process is illustrated in the synthesis of a series of 5-chloro-N-phenylpyrazine-2-carboxamides. nih.gov
Table 1: Synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides via Amidation nih.gov
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 5-Hydroxypyrazine-2-carboxylic acid | SOCl₂, DMF, PhMe | Substituted Aniline, TEA, Acetone | 5-chloro-N-phenylpyrazine-2-carboxamide |
Recent advancements have focused on developing more efficient and environmentally friendly amidation and esterification methods. One such approach utilizes alkali metal amidoboranes for the direct amidation of esters at room temperature without the need for catalysts. nih.gov This method has demonstrated high yields and broad applicability for various esters. nih.gov Another sustainable approach involves the direct amidation of esters using water as a green solvent, eliminating the need for any additional reagents or catalysts. rsc.org While these specific examples may not directly report the synthesis of phenylpyrazinyl methanone, the methodologies are broadly applicable to the synthesis of amides and esters and could potentially be adapted for this target compound.
Nucleophilic Substitution Reactions on Halogenated Pyrazines
Nucleophilic substitution reactions on halogenated pyrazines are a cornerstone for the functionalization of the pyrazine ring and the synthesis of various derivatives, including phenylpyrazinyl methanone. The electron-deficient nature of the pyrazine ring facilitates the displacement of halogen substituents by a wide range of nucleophiles. mdpi.com
Halopyrazines, such as chloropyrazines, readily undergo displacement reactions with nucleophiles like sodium methoxide, sodium benzyl (B1604629) oxide, and amines. doi.orgrsc.org For example, 2-chloro-3,6-dimethylpyrazine can be converted to its corresponding hydroxy and ethoxy derivatives, although its reaction with amines can be less facile. doi.org The reactivity of the halogen can be influenced by other substituents on the pyrazine ring. doi.org
The synthesis of 2-bromo-5-phenylpyrazine, a key intermediate, can be achieved through the bromination of phenylpyrazine. evitachem.com This halogenated derivative serves as a versatile precursor for further modifications. The bromine atom can be displaced by nucleophiles such as amines or alcohols to generate new derivatives. evitachem.com Furthermore, it can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds. evitachem.com
A specific example of nucleophilic substitution is the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl oxide. In boiling benzene, this reaction yields 2,3-dibenzyloxypyrazine. However, changing the solvent to boiling xylene leads to the formation of the isomeric 1,4-dibenzylpyrazine-2(1H),3(4H)-dione. rsc.org This highlights the critical role of reaction conditions in determining the outcome of nucleophilic substitution on dihalopyrazines.
Table 2: Nucleophilic Substitution Reactions on Halogenated Pyrazines
| Halogenated Pyrazine | Nucleophile | Conditions | Product | Reference |
| 2,3-Dichloropyrazine | Sodium benzyl oxide | Boiling benzene | 2,3-Dibenzyloxypyrazine | rsc.org |
| 2,3-Dichloropyrazine | Sodium benzyl oxide | Boiling xylene | 1,4-Dibenzylpyrazine-2(1H),3(4H)-dione | rsc.org |
| 2-Bromo-5-phenylpyrazine | Amines/Alcohols | - | Substituted aminopyrazine/alkoxypyrazine | evitachem.com |
Multi-Component Syntheses
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like phenylpyrazinyl methanone derivatives from simple starting materials in a single step. acs.org These reactions are characterized by high atom economy and convergence. acs.org
One of the most prominent MCRs is the Ugi reaction. A study by Marcaccini described the synthesis of phenylpyrazine-2-carboxamides through a multi-component approach. nih.gov A specific example involves the Ugi four-center, three-component reaction for the synthesis of indole-fused pyrazine derivatives. This reaction brings together an indole derivative, an amine, and an isocyanide in methanol (B129727) at room temperature to construct the complex heterocyclic system. researchgate.net
Another example of a multi-component synthesis leading to pyrazine derivatives involves the condensation of an aldehyde, an ortho-aminocinnamate, and an α-isocyanoacetamide to form tetracyclic tetrahydroquinolines. acs.org While not directly yielding phenylpyrazinyl methanone, these examples showcase the potential of MCRs to rapidly assemble the core pyrazine structure with various substituents. The versatility of MCRs allows for the incorporation of diverse functional groups by simply varying the starting components.
Sustainable and Green Chemistry Approaches in Pyrazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazines to develop more environmentally benign and sustainable processes. nih.gov These approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One notable green method for pyrazine synthesis involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol at room temperature, catalyzed by potassium tert-butoxide (t-BuOK). tandfonline.com This method is cost-effective, avoids the use of expensive and toxic catalysts, and proceeds under mild conditions. tandfonline.com
The use of deep eutectic solvents (DESs) as both green solvents and catalysts has emerged as a sustainable approach for preparing pyrazine derivatives. acs.org For instance, the self-condensation of D-glucosamine to form pyrazine compounds can be carried out in a deep eutectic solvent composed of choline (B1196258) chloride and a hydrogen bond donor. acs.org This method offers high atom economy as it avoids the need for additional nitrogen sources. acs.org
Microwave-assisted synthesis in reactive eutectic media represents another green and rapid method for producing poly(hydroxyalkyl)pyrazines. rsc.org This solvent-less approach, using ammonium (B1175870) formate (B1220265) and monosaccharides, leads to faster reaction rates and improved atom economy compared to conventional heating methods. rsc.org
Furthermore, the synthesis of pyrazines from renewable biomass sources is a key area of green chemistry research. A one-step conversion of glucose and other carbohydrates into 2-methylpyrazine (B48319) has been developed using tungsten-based catalysts in an ammonia (B1221849) solution. acs.org This process exemplifies the sustainable production of valuable nitrogen-containing heterocyclic compounds from readily available biomass. acs.org
Table 3: Green and Sustainable Approaches to Pyrazine Synthesis
| Method | Starting Materials | Catalyst/Solvent | Key Advantages | Reference |
| Condensation | 1,2-Diketones, 1,2-Diamines | t-BuOK, Aqueous Methanol | Mild conditions, cost-effective, environmentally benign | tandfonline.com |
| Self-condensation | D-Glucosamine | Deep Eutectic Solvents (DESs) | Green solvent and catalyst, high atom economy | acs.org |
| Microwave-assisted | Ammonium formate, Monosaccharides | Reactive Eutectic Media | Rapid, solvent-less, high atom economy | rsc.org |
| Catalytic Conversion | Glucose, Ammonia | Tungsten-based catalysts | Use of renewable biomass, one-step process | acs.org |
Chemical Reactivity and Mechanistic Investigations of Phenylpyrazinyl Methanone Systems
Characteristic Reactions of the Pyrazine (B50134) Ring
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. nih.gov This inherent electronic nature makes the ring susceptible to nucleophilic attack while deactivating it towards typical electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on Phenyl Substituents
Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult to achieve due to its low electron density. Conversely, the phenyl substituent provides a site for such reactions. The pyrazinoyl group (pyrazine-carbonyl) acts as an electron-withdrawing group, similar to other acyl groups. lkouniv.ac.in This has two primary consequences for electrophilic substitution on the attached phenyl ring:
Deactivation: The electron-withdrawing nature of the pyrazinoyl group decreases the electron density of the phenyl ring, making it less reactive towards electrophiles compared to benzene. lkouniv.ac.in More stringent reaction conditions are often required to achieve substitution. lkouniv.ac.in
Meta-Directing Effect: The deactivation is most pronounced at the ortho and para positions of the phenyl ring. Consequently, electrophiles preferentially attack the meta position. lkouniv.ac.inuci.edu
Common electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to yield predominantly meta-substituted products on the phenyl ring. libretexts.org
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Methanone (B1245722), (3-nitrophenyl)pyrazinyl- |
| Bromination | Br₂, FeBr₃ | Methanone, (3-bromophenyl)pyrazinyl- |
| Acylation | RCOCl, AlCl₃ | Methanone, (3-acylphenyl)pyrazinyl- |
Nucleophilic Addition and Substitution at Pyrazine Nitrogens
The electron-deficient character of the pyrazine ring makes it a prime target for nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, can also act as nucleophilic sites, particularly in reactions like quaternization.
Nucleophilic Addition to the Ring: Strong nucleophiles can add to the carbon atoms of the pyrazine ring, leading to dearomatization. This reactivity is a hallmark of electron-deficient N-heterocycles.
Reactions at Nitrogen Atoms: The pyrazine nitrogens can undergo reactions with electrophiles. For instance, they can be alkylated by alkyl halides to form quaternary pyrazinium salts. The nitrogen atoms can also coordinate with metal ions, forming metal complexes. Studies on related pyrazine derivatives show that ruthenium(III) ions can coordinate with the nitrogen atoms of the pyrazine ring.
Reactivity of the Ketone Moiety and Adjacent Functional Groups
The carbonyl group in phenylpyrazinyl methanone is a key center of reactivity, participating in a wide array of condensation and addition reactions characteristic of ketones.
Condensation and Addition Reactions
The ketone's carbonyl carbon is electrophilic, making it susceptible to attack by various nucleophiles.
Condensation Reactions: Phenylpyrazinyl methanone can serve as a substrate in various condensation reactions. For example, it can react with active methylene (B1212753) compounds in Knoevenagel condensations or with amines to form imines (Schiff bases). These reactions are fundamental in building more complex molecular architectures. researchgate.net
Addition Reactions: Nucleophilic addition to the carbonyl group is a common transformation. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to the corresponding secondary alcohol, (phenyl)(pyrazinyl)methanol. Organometallic reagents, such as Grignard reagents (RMgX), add to the carbonyl to produce tertiary alcohols after an aqueous workup.
Table 2: Examples of Reactions at the Ketone Moiety
| Reaction Type | Reagents | Product Type |
| Reduction | NaBH₄, MeOH | Secondary Alcohol |
| Grignard Addition | 1. CH₃MgBr, Et₂O2. H₃O⁺ | Tertiary Alcohol |
| Imine Formation | R-NH₂, acid catalyst | Imine (Schiff Base) |
| Wittig Reaction | Ph₃P=CHR | Alkene |
Oxidative Transformations
The ketone moiety can undergo oxidative reactions, although the pyrazine ring's stability can influence the outcome. A notable oxidative transformation for ketones is the Baeyer-Villiger oxidation. In this reaction, a peroxy acid (like m-CPBA) converts the ketone into an ester. For phenylpyrazinyl methanone, this could potentially lead to the formation of either phenyl pyrazine-2-carboxylate (B1225951) or pyrazinyl benzoate, depending on the migratory aptitude of the phenyl and pyrazinyl groups.
Advanced Mechanistic Studies using Computational Chemistry
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and electronic structures of molecules like phenylpyrazinyl methanone. uni-mainz.de Techniques such as Density Functional Theory (DFT) can be employed to model reaction pathways, calculate activation energies, and visualize transition states. bris.ac.uk
For phenylpyrazinyl methanone, computational studies can offer insights into:
Regioselectivity of Electrophilic Substitution: By calculating the electron density distribution and the stability of intermediate carbocations (sigma complexes), computational models can predict and rationalize the meta-directing effect of the pyrazinoyl group. nih.gov
Nucleophilic Attack Pathways: The preferred sites for nucleophilic attack on the pyrazine ring can be identified by mapping the electrostatic potential and analyzing the lowest unoccupied molecular orbital (LUMO).
Reaction Mechanisms: The step-by-step mechanism of condensation, addition, or oxidative reactions can be modeled. weizmann.ac.il For instance, in the Baeyer-Villiger oxidation, computational analysis can determine the relative migratory aptitudes of the phenyl and pyrazinyl groups, thus predicting the major ester product. Such studies help bridge the gap between experimental observations and theoretical understanding, allowing for a more refined prediction of chemical reactivity. rsc.org
Detailed Mechanistic Studies on the Chemical Reactivity of Methanone, phenylpyrazinyl- Remain Elusive
Despite a thorough search of scientific literature and chemical databases, detailed research findings on the chemical reactivity and mechanistic investigations of the specific compound "Methanone, phenylpyrazinyl-," also known as phenylpyrazinyl methanone, are not publicly available. Specifically, no studies detailing Potential Energy Surface (PES) Analysis, Intrinsic Reaction Coordinate (IRC) Pathways, or Reaction Phase Analysis (e.g., URVA) for this particular molecule could be located.
Computational chemistry methods such as PES, IRC, and URVA are powerful tools for elucidating the intricate details of chemical reactions at a molecular level.
Potential Energy Surface (PES) Analysis provides a multidimensional map of the energy of a chemical system as a function of its geometry, allowing for the identification of reactants, products, transition states, and reaction intermediates.
Intrinsic Reaction Coordinate (IRC) Pathways trace the lowest energy path connecting a transition state to the corresponding reactants and products on the PES, confirming the nature of the transition state and providing a detailed picture of the reaction mechanism.
Reaction Phase Analysis, such as the Unified Reaction Valley Approach (URVA) , offers a more in-depth understanding of the chemical processes occurring along the reaction path by analyzing the curvature of the IRC and decomposing it into contributions from different internal coordinates (bond lengths, angles, etc.). This allows for the precise identification of bond-breaking and bond-forming events.
While these methodologies are well-established and widely used in the study of chemical reactivity, their application to "Methanone, phenylpyrazinyl-" has not been reported in the accessible scientific literature. Consequently, the specific data required to construct an article based on the provided outline, including data tables and detailed research findings for each subsection, does not appear to exist in the public domain at this time.
Further research in the field of computational and theoretical chemistry may, in the future, address the mechanistic aspects of reactions involving phenylpyrazinyl methanone systems.
Advanced Spectroscopic and Structural Characterization of Phenylpyrazinyl Methanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For phenylpyrazinyl methanone (B1245722) derivatives, ¹H and ¹³C NMR are fundamental in confirming the molecular framework, while heteronuclear NMR techniques can probe specific atomic nuclei incorporated into the molecular structure.
Proton (¹H) and Carbon (¹³C) NMR
The ¹H NMR spectra of phenylpyrazinyl methanone derivatives are characterized by distinct signals corresponding to the protons of the phenyl and pyrazinyl rings. The protons on the pyrazine (B50134) ring typically appear in the downfield region, generally between δ 8.0 and 9.5 ppm, due to the deshielding effect of the two nitrogen atoms. The specific coupling patterns and chemical shifts can help determine the substitution pattern on the pyrazine ring. For instance, in a related compound, 2-methylpyrazine (B48319), the ring protons are observed at approximately δ 8.3-8.5 ppm. The protons of the phenyl group typically resonate between δ 7.0 and 8.0 ppm. Protons ortho to the carbonyl group are generally shifted downfield compared to the meta and para protons due to the electron-withdrawing nature of the carbonyl group.
The ¹³C NMR spectra provide complementary information. The carbonyl carbon is a key diagnostic signal, typically appearing significantly downfield in the range of δ 190-200 ppm. The carbon atoms of the pyrazine ring also exhibit characteristic chemical shifts, influenced by the nitrogen atoms and any substituents. Aromatic carbons of the phenyl ring are observed in the typical range of δ 120-140 ppm. The specific chemical shifts can be influenced by substituents on either ring system.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Pyrazine-H | 8.0 - 9.5 | Downfield due to two N atoms. |
| Phenyl-H (ortho) | ~7.8 - 8.2 | Deshielded by the adjacent carbonyl group. |
| Phenyl-H (meta, para) | ~7.2 - 7.7 | Typical aromatic region. |
| C=O (Ketone) | 190 - 200 | Characteristic downfield shift. |
| Pyrazine-C | 140 - 160 | Influenced by electronegative nitrogen atoms. |
| Phenyl-C | 120 - 140 | Standard aromatic carbon region. |
Heteronuclear NMR (e.g., ³¹P NMR for Phosphonate (B1237965) Derivatives)
While data for phosphonate derivatives of phenylpyrazinyl methanone are not widely available, ³¹P NMR spectroscopy would be an indispensable tool for the characterization of such compounds. In organophosphorus compounds, the chemical shift of the ³¹P nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents. For a hypothetical phenylpyrazinyl methanone derivative containing a phosphonate group, a ³¹P NMR experiment would provide a distinct signal whose chemical shift would confirm the presence of the phosphorus center and offer insights into its electronic environment. The coupling between phosphorus and adjacent protons (²JPH or ³JPH) or carbons (¹JPC or ²JPC) would be observable in ¹H and ¹³C NMR spectra, respectively, providing further structural confirmation.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.
In the IR spectrum of phenylpyrazinyl methanone, the most prominent absorption band is due to the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1650-1680 cm⁻¹. Conjugation of the carbonyl group with both the phenyl and pyrazinyl rings can lower this frequency compared to a non-conjugated ketone. The spectra would also feature characteristic bands for C-H stretching of the aromatic rings above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings in the 1400-1600 cm⁻¹ region. C-H bending vibrations appear in the fingerprint region (below 1000 cm⁻¹).
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as the C=C bonds of the aromatic rings often produce more intense Raman signals. The symmetric breathing vibrations of the phenyl and pyrazinyl rings are also characteristic and can be observed in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium to Weak |
| C=O Stretch | 1650 - 1680 | 1650 - 1680 | Strong (IR), Medium (Raman) |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 | Medium to Strong |
| Ring Breathing | - | ~1000 | Strong (Raman) |
| C-H Out-of-Plane Bend | 700 - 900 | - | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of phenylpyrazinyl methanone is expected to show absorptions arising from π→π* and n→π* transitions. The highly conjugated system, involving the phenyl ring, the carbonyl group, and the pyrazine ring, gives rise to intense π→π* transitions, likely appearing at wavelengths below 300 nm. The carbonyl group also possesses non-bonding (n) electrons on the oxygen atom, which can be excited to an anti-bonding π* orbital. This n→π* transition is symmetry-forbidden and thus of lower intensity, and it typically occurs at a longer wavelength than the π→π* transitions. The solvent can influence the position of these absorption bands; polar solvents can cause a blue shift (hypsochromic shift) of the n→π* transition and a red shift (bathochromic shift) of the π→π* transition. For example, studies on (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed absorption maxima around 275-280 nm, which were attributed to these electronic transitions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For phenylpyrazinyl methanone (C₁₁H₈N₂O), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (184.19 g/mol ).
The fragmentation of phenylpyrazinyl methanone under electron ionization (EI) is expected to follow pathways characteristic of aromatic ketones. The most common fragmentation is α-cleavage, where the bond between the carbonyl group and one of the adjacent rings is broken. This can lead to the formation of two primary fragment ions: the benzoyl cation (C₆H₅CO⁺, m/z 105) and the pyrazinoyl cation (C₄H₃N₂CO⁺, m/z 107). Further fragmentation of the benzoyl cation can produce the phenyl cation (C₆H₅⁺, m/z 77). Fragmentation of the pyrazinoyl cation could involve the loss of carbon monoxide to give a pyrazinyl cation (C₄H₃N₂⁺, m/z 79).
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 184 | [C₁₁H₈N₂O]⁺• | Molecular Ion |
| 105 | [C₆H₅CO]⁺ | α-cleavage (loss of pyrazinyl radical) |
| 107 | [C₄H₃N₂CO]⁺ | α-cleavage (loss of phenyl radical) |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
| 79 | [C₄H₃N₂]⁺ | Loss of CO from pyrazinoyl cation |
X-ray Crystallography for Solid-State Structure Determination
The crystal packing is governed by intermolecular forces such as hydrogen bonds (if suitable functional groups are present), π-π stacking interactions between the aromatic rings, and van der Waals forces. These interactions dictate the macroscopic properties of the crystalline material.
A hypothetical crystal structure determination for phenylpyrazinyl methanone would provide precise data on the following parameters:
| Parameter | Description | Expected Value/Observation |
|---|---|---|
| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry elements within the unit cell | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the unit cell | Precise Å and ° values |
| C=O Bond Length | Distance between carbonyl C and O | ~1.22 - 1.24 Å |
| Dihedral Angle | Angle between phenyl and pyrazinyl rings | Likely non-zero, indicating non-planarity |
| Intermolecular Interactions | Forces holding the crystal lattice together | π-π stacking, C-H···N or C-H···O interactions |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction studies provide precise information about the molecular structure and packing of crystalline solids. For pyrazine-containing compounds, these studies offer a definitive look at bond lengths, angles, and intermolecular interactions. A notable example is the structural analysis of 4-(pyrazin-2-yl)morpholine, a derivative of pyrazine.
The crystal structure of 4-(pyrazin-2-yl)morpholine reveals a nearly planar molecular conformation, despite the inherent chair conformation of the morpholine (B109124) ring. nih.gov In the solid state, these molecules arrange into sheets that are parallel to the b-axis of the unit cell. This arrangement is stabilized by non-classical hydrogen-bonding interactions involving C—H groups, the oxygen atom of the morpholine ring, and the nitrogen atom at the 4-position of the pyrazine ring. nih.gov
The crystallographic data for 4-(pyrazin-2-yl)morpholine, which crystallizes in the monoclinic P2₁/c space group with four molecules per unit cell, has been meticulously determined. nih.gov The high quality of the crystallographic data allowed for the unconstrained refinement of hydrogen atom positions, providing a detailed understanding of the hydrogen bonding network. nih.gov The C—H distances for the aromatic protons of the pyrazine ring were found to be 0.999 (15) Å for C2, 0.976 (16) Å for C3, and 0.962 (16) Å for C4. nih.gov
Interactive Table: Crystallographic Data for 4-(pyrazin-2-yl)morpholine
| Parameter | Value |
| Chemical Formula | C₈H₁₁N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.583(3) |
| b (Å) | 9.3773(19) |
| c (Å) | 24.386(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3334.8(11) |
| Z | 4 |
Temperature-Dependent Structural Investigations
Temperature-dependent structural investigations are crucial for understanding the dynamic behavior of molecules in the crystalline state, including phase transitions and changes in molecular conformation.
Computational and Theoretical Investigations of Phenylpyrazinyl Methanone Systems
Electronic Structure and Reactivity Modeling
Modeling the electronic structure and reactivity of phenylpyrazinyl methanone (B1245722) is crucial for predicting its chemical behavior. Various computational methods are employed to analyze its ground state properties, orbital interactions, and electrostatic potential, which collectively determine its reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of chemical interest. rutgers.edu For phenylpyrazinyl methanone systems, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine fundamental ground state properties.
These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a range of electronic properties can be calculated. These properties are essential for understanding the molecule's stability and intrinsic characteristics. For instance, studies on related dicyano pyridazine (B1198779) molecules have demonstrated the use of DFT at the B3LYP/6-31G** level to calculate properties such as total energy and dipole moment, which are critical indicators of molecular stability and polarity. researchgate.net
| Property | Calculated Value |
|---|---|
| Total Energy (eV) | -1241.12 |
| Dipole Moment (Debye) | 1.53 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. In studies of pyrazine derivatives, FMO analysis reveals that substitutions on the pyrazine ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.net For example, calculations on N-methyl-N′-(4-nitrobenzylidene)pyrazine-2-carbohydrazide show how intramolecular charge transfer is related to the FMOs. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.7593 |
| ELUMO | -3.9419 |
| Energy Gap (ΔE) | 2.8174 |
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. wolfram.com The MESP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. wolfram.comwuxiapptec.com
Typically, regions of negative electrostatic potential, shown in red and yellow, are electron-rich and susceptible to electrophilic attack. These areas usually correspond to the presence of lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net Regions with positive potential, colored in blue, are electron-poor and are the sites for nucleophilic attack. researchgate.net For a molecule like phenylpyrazinyl methanone, the MESP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the carbonyl oxygen, indicating these as primary sites for electrophilic interaction. The phenyl ring and hydrogen atoms would exhibit positive or near-neutral potential. wuxiapptec.com
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO (η ≈ (ELUMO - EHOMO)/2). A higher value of hardness indicates greater stability and lower reactivity. researchgate.net
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η. A high electrophilicity index suggests a molecule is a good electrophile. researchgate.netresearchgate.net
These descriptors have been calculated for various heterocyclic compounds, such as 1,2,4,5-Tetrazine, to predict their chemical behavior in different environments. nih.gov
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 3.80 |
| Chemical Potential (μ) | -5.74 |
| Electrophilicity (ω) | 4.33 |
Excited State Dynamics and Photophysical Properties
Understanding the behavior of molecules in their electronically excited states is fundamental to fields like photochemistry and materials science. Computational methods are essential for elucidating the dynamics and properties of these transient states.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their excited states. chemrxiv.org It is widely applied to predict electronic absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. nih.gov
For phenylpyrazinyl methanone and related aromatic systems, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* or n-π* transitions. nih.gov For example, TD-DFT calculations on DPP (diketopyrrolopyrrole) derivatives with donor-acceptor architecture have been used to determine the energies of the first singlet and triplet excited states, which are crucial for applications in photodynamic therapy. nih.gov These calculations help to understand intramolecular charge transfer processes that are often responsible for the observed photophysical properties. nih.govdntb.gov.ua
| Transition | Calculated λmax (nm) | Major Contribution |
|---|---|---|
| S0 → S1 | 530 | HOMO → LUMO |
| S0 → S2 | 360 | HOMO-2 → LUMO |
Analysis of Radiative and Nonradiative Decay Pathways5.2.3. Spin-Orbit Coupling (SOC) Interactions and Intersystem Crossing5.3. Simulations of Spectroscopic Properties5.4. Conformational Analysis and Molecular Dynamics
To provide the requested information, original quantum chemical calculations, including Time-Dependent Density Functional Theory (TD-DFT), multireference methods, and molecular dynamics simulations on the phenylpyrazinyl methanone molecule would be required. Such research has not been identified in the published literature.
Future Research Trajectories and Interdisciplinary Perspectives
Innovations in Synthetic Methodologies
The development of novel and efficient synthetic routes to phenylpyrazinyl methanone (B1245722) and its analogs is a cornerstone of future research. While traditional methods have been effective, the focus is shifting towards more sustainable and atom-economical approaches.
Green Synthesis and Catalysis: The principles of green chemistry are increasingly influencing synthetic design. Future methodologies will likely focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. Research into catalytic systems, particularly those employing earth-abundant metals or organocatalysts, will be crucial. For instance, the development of one-pot syntheses that combine multiple reaction steps without the isolation of intermediates will be a key area of innovation.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. The application of flow chemistry to the synthesis of phenylpyrazinyl methanone derivatives could lead to higher yields, reduced reaction times, and the ability to perform reactions under conditions that are challenging to achieve in batch. This technology allows for precise control over parameters such as temperature, pressure, and reaction time, which can be leveraged to optimize reaction outcomes and explore novel reaction pathways.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Its application to the synthesis of pyrazine (B50134) derivatives has been shown to significantly reduce reaction times and, in some cases, improve product yields. Future research will likely explore the full potential of microwave-assisted synthesis for accessing a wider range of functionalized phenylpyrazinyl methanones, including those that are difficult to synthesize using conventional heating methods.
Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives
| Methodology | Advantages | Potential for Phenylpyrazinyl Methanone Synthesis |
| Green Synthesis | Reduced environmental impact, use of renewable resources, safer reaction conditions. | Development of catalytic systems for direct C-H activation and coupling reactions to introduce the benzoyl group. |
| Flow Chemistry | Enhanced safety, precise reaction control, scalability, potential for automation. | High-throughput screening of reaction conditions and rapid library synthesis of derivatives. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, potential for solvent-free reactions. | Rapid synthesis of a diverse range of substituted benzoylpyrazines for structure-activity relationship studies. |
Unveiling Novel Reactivity Patterns
A deeper understanding of the intrinsic reactivity of the phenylpyrazinyl methanone core is essential for its application in the synthesis of more complex molecules. Future research will focus on exploring the interplay between the electron-deficient pyrazine ring, the activating benzoyl group, and various substituents.
Substitution Reactions: The pyrazine ring is known to be susceptible to nucleophilic aromatic substitution, a reactivity that can be modulated by the electronic nature of substituents. The benzoyl group, being electron-withdrawing, is expected to influence the regioselectivity of such reactions. Systematic studies on the nucleophilic substitution of substituted benzoylpyrazines will provide valuable insights into their reactivity and enable the synthesis of novel derivatives. Conversely, while electrophilic aromatic substitution on the pyrazine ring is generally difficult, the phenyl ring of the benzoyl group offers a site for such transformations. Investigating the directing effects of the pyrazinoyl group on the phenyl ring will be a fruitful area of research.
Cycloaddition Reactions: Pyrazines can participate in inverse-electron-demand Diels-Alder reactions, a powerful tool for the construction of other heterocyclic systems. The presence of the benzoyl group may influence the dienophilic character of the pyrazine ring, potentially opening up new cycloaddition pathways. Exploring these reactions with various dienophiles will expand the synthetic utility of phenylpyrazinyl methanone as a building block.
Photochemistry: The photochemical behavior of aromatic ketones is a well-established field. The photochemistry of phenylpyrazinyl methanone, however, remains largely unexplored. Analogous to benzophenone, it may undergo photochemical reactions such as photoreduction or Paterno-Büchi reactions. Investigating the excited-state properties and photochemical reactivity of benzoylpyrazine could lead to novel applications in photochemistry and materials science.
Advancements in Theoretical and Computational Predictions
Computational chemistry is becoming an indispensable tool in modern chemical research, providing insights that complement experimental findings. For phenylpyrazinyl methanone, theoretical and computational studies can predict a wide range of properties and guide experimental design.
Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO), and charge distribution of phenylpyrazinyl methanone and its derivatives. researchgate.net These calculations can provide a quantitative understanding of the molecule's reactivity, predicting the most likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) analysis can visually represent the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of intermolecular interactions. researchgate.net
Spectroscopic Properties: Computational methods can be used to predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the characterization of newly synthesized compounds and in the interpretation of experimental data.
In Silico Screening and Drug Design: For derivatives of phenylpyrazinyl methanone with potential biological activity, computational tools can be used for in silico screening. Molecular docking studies can predict the binding affinity and mode of interaction of these compounds with biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity, enabling the rational design of more potent compounds. mdpi.com
Table 2: Predicted Properties of Phenylpyrazinyl Methanone Derivatives from Computational Studies
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO energies), charge distribution, bond lengths and angles. | Understanding reactivity, stability, and potential for electronic applications. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualization of electron-rich and electron-poor regions. | Predicting sites for intermolecular interactions and chemical reactions. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond critical points and electron density. | Characterizing the nature of chemical bonds and non-covalent interactions. researchgate.net |
| Molecular Docking | Binding affinity and interaction modes with biological macromolecules. | In silico screening for potential therapeutic applications. nih.gov |
| QSAR | Correlation between molecular structure and biological activity. | Guiding the design of more potent and selective bioactive compounds. mdpi.com |
Integration into Emerging Chemical Technologies
The unique electronic and structural features of phenylpyrazinyl methanone and its derivatives make them promising candidates for integration into various emerging chemical technologies.
Organic Electronics: The combination of an electron-deficient pyrazine ring and a conjugated benzoyl group suggests potential applications in organic electronics. A recent patent has described luminescent benzoyl-pyrazine organic compounds for use in Organic Light-Emitting Diodes (OLEDs). google.com By modifying the substituents on the phenyl and pyrazine rings, the electronic properties of these molecules can be tuned to achieve desired emission colors and efficiencies. Further research in this area could lead to the development of novel materials for displays, lighting, and other optoelectronic devices. Pyrazine-based polymers are also being explored for applications in photovoltaic devices. lifechemicals.com
Materials Science: The rigid, planar structure of the pyrazinoylphenyl moiety can be incorporated into larger molecular architectures to create functional materials. For example, pyrazine carboxamide derivatives have been investigated for their solubility in ionic liquids, which could have applications in pharmaceutical processing. acs.org The ability of the pyrazine nitrogen atoms to coordinate with metal ions also opens up possibilities for the design of metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.
Functional Dyes: The chromophoric nature of the benzoylpyrazine core suggests its potential use as a scaffold for functional dyes. By introducing appropriate donor and acceptor groups, it may be possible to design dyes with specific absorption and emission properties for applications in sensing, imaging, and solar cells.
Q & A
Q. Q1: What are the established synthetic routes for phenylpyrazinyl methanone derivatives, and what reaction conditions optimize yield?
Methodological Answer: Phenylpyrazinyl methanones are commonly synthesized via Friedel-Crafts acylation using benzoyl chloride derivatives and substituted pyrazines in the presence of Lewis acid catalysts (e.g., AlCl₃) . For example, biphenyl-based methanones are prepared by reacting benzoyl chloride with biphenyl under anhydrous conditions, achieving yields of 60-75% after purification via column chromatography . Microwave-assisted synthesis has also been reported for similar compounds, reducing reaction times from hours to minutes while maintaining yields above 70% . Key parameters include stoichiometric control of the acylating agent, catalyst loading (10-15 mol%), and inert atmosphere to prevent side reactions.
Q. Q2: What analytical techniques are most effective for characterizing phenylpyrazinyl methanone purity and structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern and ketone functionality. For example, the carbonyl carbon in phenylpyrazinyl methanones typically resonates at δ 190-200 ppm in ¹³C NMR .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) are used to assess purity (>95%) and molecular ion peaks .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for biphenyl methanone analogs .
Advanced Research Questions
Q. Q3: How can researchers address contradictions in biological activity data for phenylpyrazinyl methanones across different studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural modifications . For instance, nitro-group positioning on the pyrazine ring significantly alters antimicrobial potency. A study comparing 3-nitro vs. 5-nitro derivatives showed a 10-fold difference in MIC values against E. coli due to steric hindrance effects . To resolve contradictions:
Standardize Assays : Use common reference strains and growth media (e.g., Mueller-Hinton broth for antimicrobial tests).
Control Substituent Effects : Systematically compare analogs (e.g., methyl vs. methoxy groups) using isogenic biological models .
Validate Mechanisms : Employ molecular docking or SPR analysis to confirm target binding specificity .
Q. Q4: What advanced experimental designs are recommended for studying the environmental fate of phenylpyrazinyl methanones?
Methodological Answer:
- Adsorption Studies : Use activated carbon or biochar to assess contaminant removal efficiency. For example, biphenyl methanones showed 85% adsorption onto graphene oxide within 30 minutes at pH 7 .
- Photocatalytic Degradation : TiO₂-based catalysts under UV light (λ = 365 nm) degrade phenylpyrazinyl methanones via hydroxyl radical pathways, with degradation kinetics monitored via LC-MS .
- Ecotoxicology Models : Daphnia magna acute toxicity tests (48-h LC₅₀) and QSAR modeling predict environmental risks .
Data Interpretation & Optimization
Q. Q5: How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for phenylpyrazinyl methanone derivatives?
Methodological Answer: Contradictions often stem from tautomerism or solvent effects . For example, enol-keto tautomerism in hydroxyl-substituted derivatives can shift IR carbonyl peaks (1680–1720 cm⁻¹) but may not resolve in NMR due to rapid exchange . Mitigation strategies:
- Variable-Temperature NMR : Identify tautomers by cooling samples to −40°C to slow exchange rates.
- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
- Complementary Techniques : Use Raman spectroscopy to cross-validate IR data .
Pharmacological Applications
Q. Q6: What methodologies are used to evaluate the anticancer potential of phenylpyrazinyl methanones?
Methodological Answer:
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated using nonlinear regression .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms programmed cell death mechanisms .
- Kinase Inhibition Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify molecular targets. A phenylpyrazinyl methanone derivative showed 80% inhibition of EGFR at 10 µM .
Synthetic Challenges
Q. Q7: How can low yields in Friedel-Crafts syntheses of phenylpyrazinyl methanones be improved?
Methodological Answer:
- Catalyst Optimization : Replace AlCl₃ with FeCl₃ or ionic liquids to enhance regioselectivity and reduce byproducts .
- Microwave Assistance : Reduce reaction times from 12 hours to 20 minutes, improving yields by 15–20% .
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups on reactive pyrazine nitrogen to prevent undesired acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
